molecular formula C19H15ClFNO3S2 B2558872 (3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone CAS No. 1448026-91-2

(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone

Cat. No.: B2558872
CAS No.: 1448026-91-2
M. Wt: 423.9
InChI Key: WYYZSXXXCOPFLH-UHFFFAOYSA-N
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Description

(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C19H15ClFNO3S2 and its molecular weight is 423.9. The purity is usually 95%.
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Biological Activity

The compound (3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone is a synthetic derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, focusing on its antibacterial, enzyme inhibitory, and anticancer properties based on recent research findings.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring substituted with a sulfonyl group and a fluorinated benzo[b]thiophene moiety. The synthesis typically involves the reaction of 4-chlorophenylsulfonyl chloride with a pyrrolidine derivative, followed by subsequent modifications to introduce the benzo[b]thiophene structure.

1. Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study synthesized various piperidine derivatives, including those with sulfonamide functionalities, which demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis . The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

CompoundActivity Against Salmonella typhiActivity Against Bacillus subtilis
AModerateStrong
BWeakModerate
CStrongModerate

2. Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. Inhibitory assays revealed that it exhibits strong inhibitory activity against urease, an enzyme crucial for nitrogen metabolism in bacteria . The inhibition of AChE was also notable, suggesting potential applications in treating conditions like Alzheimer's disease.

EnzymeInhibition Activity
Acetylcholinesterase (AChE)Strong
UreaseVery Strong

3. Anticancer Potential

The anticancer activity of compounds bearing the sulfonamide moiety has been documented in various studies. The presence of the fluorinated benzo[b]thiophene structure is believed to enhance cytotoxicity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

In vitro studies have shown that derivatives similar to this compound can significantly reduce the viability of cancer cells, with IC50 values indicating potent activity.

Case Studies

Case Study 1: Antibacterial Efficacy

A study conducted by Sanchez-Sancho et al. synthesized several derivatives and tested their antibacterial efficacy against multiple strains. The results indicated that compounds with the 4-chlorophenylsulfonyl group exhibited enhanced antibacterial properties compared to their unsubstituted counterparts .

Case Study 2: Enzyme Inhibition in Alzheimer's Disease

In another investigation focused on neurodegenerative diseases, compounds similar to the target molecule showed promising results as AChE inhibitors. This suggests their potential utility in developing therapeutic agents for Alzheimer's disease .

Properties

IUPAC Name

[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-(5-fluoro-1-benzothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFNO3S2/c20-13-1-4-15(5-2-13)27(24,25)16-7-8-22(11-16)19(23)18-10-12-9-14(21)3-6-17(12)26-18/h1-6,9-10,16H,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYZSXXXCOPFLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC4=C(S3)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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